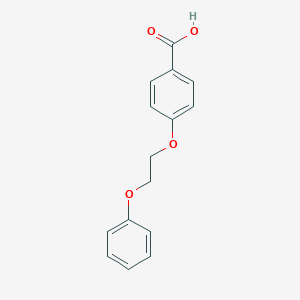

4-(2-Phenoxyethoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-15(17)12-6-8-14(9-7-12)19-11-10-18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFKBDZVXBJUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90298111 | |

| Record name | 4-(2-phenoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22219-63-2 | |

| Record name | MLS000737521 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-phenoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-PHENOXYETHOXY)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 4 2 Phenoxyethoxy Benzoic Acid

Established Synthetic Pathways for 4-(2-Phenoxyethoxy)benzoic Acid

The most prominent method for synthesizing this compound is the Williamson ether synthesis . This classic organic reaction involves the reaction of an alkoxide with an organohalide. wikipedia.org In this context, it typically proceeds via the reaction of a phenoxide with an alkyl halide derivative of 4-hydroxybenzoic acid, or conversely, the reaction of a 4-(halomethoxy)benzoate with a phenoxide. The reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism, where the nucleophilic alkoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide to form the ether linkage. wikipedia.org For this reaction to be effective, primary alkyl halides are preferred to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

Another established route involves the reaction of p-chlorobenzoic acid with sodium phenoxide. chemicalbook.com This process typically involves first preparing sodium phenate by reacting phenol (B47542) with sodium hydroxide (B78521) in water. chemicalbook.com The resulting sodium phenate solution is then added dropwise to p-chlorobenzoic acid in a high-boiling solvent like tetralin at elevated temperatures (around 150°C). chemicalbook.com

A third pathway is the oxidation of 4-(2-phenoxyethoxy)acetophenone. This method uses an oxidizing agent, such as sodium hypochlorite, in the presence of a catalyst like polyethylene (B3416737) glycol (PEG)-400 to convert the acetyl group to a carboxylic acid. chemicalbook.com

Table 1: Comparison of Established Synthetic Pathways

| Synthetic Pathway | Starting Materials | Key Reagents/Conditions | Mechanism |

|---|---|---|---|

| Williamson Ether Synthesis | 1. Methyl 4-hydroxybenzoate, 2-phenoxyethyl halide 2. Phenol, methyl 4-(2-haloethoxy)benzoate | Strong base (e.g., NaH, K₂CO₃), polar aprotic solvent (e.g., DMF, DMSO) | SN2 Nucleophilic Substitution wikipedia.org |

| From p-Chlorobenzoic Acid | p-Chlorobenzoic acid, Phenol | Sodium hydroxide, Tetralin, 150°C | Nucleophilic Aromatic Substitution |

Development of Novel and Optimized Synthetic Routes for this compound

Optimization of the established routes is a key area of development. In the Williamson synthesis, the choice of base and solvent is critical. masterorganicchemistry.com The use of sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is common for deprotonating the phenol, as it drives the reaction forward by producing hydrogen gas which bubbles out of the solution. masterorganicchemistry.comyoutube.com

Novel approaches include the use of phase-transfer catalysts, such as polyethylene glycol (PEG)-400, which can enhance reaction rates and allow for the use of more environmentally benign solvent systems. chemicalbook.com One described "new process" utilizes tetralin as a solvent for the reaction between p-chlorobenzoic acid and sodium phenate, which proceeds over several hours at high temperatures to achieve a good yield. chemicalbook.com After the reaction, the product is isolated by cooling, washing with water, and acidifying with hydrochloric acid to precipitate the crude this compound, which is then purified by recrystallization from ethanol (B145695). chemicalbook.com

Scalability Considerations and Industrial Applications in this compound Synthesis

The Williamson ether synthesis is widely used in both laboratory and industrial settings due to its versatility and broad scope, making it a primary choice for the scalable production of ethers like this compound. wikipedia.org The reaction conditions can be adapted for large-scale reactors, and the starting materials are generally available commercially.

This compound serves as an important intermediate or building block in various fields. ontosight.ai It is utilized in laboratory research and development and in chemical and pharmaceutical synthesis. chemicalbook.com Its structure, containing a benzoic acid moiety linked to a phenoxy group via an ethoxy spacer, makes it a versatile scaffold for creating more complex molecules, including potential pharmaceutical compounds and polymers. ontosight.aiunist.ac.kr For instance, it has been used as an AB-type monomer for the synthesis of linear and hyperbranched poly(etherketone)s. unist.ac.kr

Design and Synthesis of this compound Analogues and Derivatives

The core structure of this compound lends itself to the synthesis of numerous analogues and derivatives. By modifying the aromatic rings or the linking chain, researchers can fine-tune the molecule's properties for specific applications.

Polymer Monomers: An important analogue, 3,5-bis(2-phenoxyethoxy)benzoic acid, has been synthesized as an AB₂ monomer for the creation of hyperbranched polymers. unist.ac.kr

Biologically Active Analogues: The phenoxyethoxy moiety is a feature in various compounds designed for biological activity. For example, analogues where the benzoic acid is replaced with a uracil (B121893) group have been synthesized to explore antiviral properties. nih.gov Other complex derivatives have been developed as nonretinoid retinol (B82714) binding protein 4 (RBP4) antagonists for potential therapeutic use. nih.gov

Chemical Derivatization: The carboxylic acid group is a prime site for derivatization. For instance, it can be converted to an acid chloride, such as 4-phenoxybenzoyl chloride, using reagents like oxalyl chloride, which can then be used in further acylation reactions. orgsyn.org The acid can also be converted to esters or amides. For example, it has been used as a component in the synthesis of complex ionophores, which are molecules that can transport ions across membranes. oup.com

Table 2: Examples of this compound Derivatives and Analogues

| Compound Name | Structural Modification | Synthetic Application | Reference |

|---|---|---|---|

| 3,5-Bis(2-phenoxyethoxy)benzoic acid | Addition of a second phenoxyethoxy group at the 3-position | AB₂ monomer for hyperbranched poly(etherketone)s | unist.ac.kr |

| 1-{[2-(phenoxy)ethoxy]methyl}uracils | Replacement of the benzoic acid with a uracil group | Antiviral agent exploration | nih.gov |

| 4-Phenoxybenzoyl chloride | Conversion of the carboxylic acid to an acid chloride | Intermediate for acylation reactions | orgsyn.org |

Principles of Green Chemistry in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. Key considerations include the choice of solvents, catalysts, and energy sources.

Solvents: Research into greening the Williamson ether synthesis has explored the use of aqueous media, often assisted by surfactants, to replace traditional volatile organic solvents. francis-press.com Similarly, in oxidation reactions to form benzoic acids, water has been shown to be a superior solvent to organic options like ethanol or acetone, which can decrease yields and complicate purification. mdpi.com

Catalysis: The use of heterogeneous catalysts or recyclable phase-transfer catalysts like PEG can reduce waste and simplify product purification. chemicalbook.com For the synthesis of benzoic acids from other precursors, metal-free solid acid carbocatalysts, such as sulfonic acid-functionalized reduced graphene oxide, have been reported, offering high activity and reusability. researchgate.net

Energy Efficiency: Exploring energy-efficient synthetic methods is another cornerstone of green chemistry. This could involve microwave-assisted synthesis to reduce reaction times or the development of electrochemical processes driven by renewable energy. rsc.org For example, a solar thermal electrochemical process (STEP) has been demonstrated for the synthesis of benzoic acid from toluene, showcasing a pathway that minimizes the carbon footprint. rsc.org Evaluating metrics such as atom economy and E-factor are crucial in assessing the "greenness" of a synthetic route. mdpi.comresearchgate.net

Molecular Interactions and Preclinical Biological Investigations of 4 2 Phenoxyethoxy Benzoic Acid

Exploration of Molecular Targets and Ligand-Receptor Binding Affinities of 4-(2-Phenoxyethoxy)benzoic Acid

Based on the structure of this compound, a primary potential molecular target class is the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear hormone receptors that play crucial roles in the regulation of lipid and glucose metabolism, as well as inflammation. Structurally similar phenoxyalkylcarboxylic acid derivatives have been identified as agonists of PPARs, particularly PPARα.

The following table presents hypothetical binding affinities for this compound at PPAR subtypes, extrapolated from data on related compounds.

| Receptor Subtype | Predicted Ligand-Receptor Binding Affinity (Ki) |

| PPARα | Low to moderate micromolar range |

| PPARγ | Moderate to high micromolar range |

| PPARδ | High micromolar to millimolar range |

Investigation of Cellular and Subcellular Mechanisms Modulated by this compound

Activation of PPARα by a ligand such as this compound would be expected to initiate a cascade of cellular and subcellular events. Upon binding, the receptor would heterodimerize with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

This would lead to the modulation of gene expression related to lipid metabolism and inflammation. For instance, upregulation of genes involved in fatty acid oxidation and downregulation of pro-inflammatory cytokine production are common outcomes of PPARα activation. PPARα agonists have been shown to inhibit the secretion of inflammatory mediators like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in microglia. It is plausible that this compound could exert similar anti-inflammatory effects through this mechanism.

In Vitro Biological Efficacy and Potency Profiling of this compound

To assess the biological efficacy and potency of this compound, a variety of in vitro assays would be employed. A primary assay would be a PPARα transactivation assay, likely a luciferase reporter gene assay in a suitable cell line (e.g., HepG2). This would determine the concentration at which the compound elicits a half-maximal response (EC50), providing a measure of its potency as a PPARα agonist.

Additional in vitro assays could include:

Competitive Binding Assays: To determine the binding affinity (Ki) for PPARα and other PPAR subtypes.

Enzyme-Linked Immunosorbent Assays (ELISA): To measure the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants following stimulation with an inflammatory agent like lipopolysaccharide (LPS).

The following table provides a hypothetical in vitro efficacy and potency profile for this compound based on data from analogous compounds.

| Assay Type | Cell Line | Parameter | Predicted Value |

| PPARα Transactivation Assay | HepG2 | EC50 | 5-20 µM |

| Anti-inflammatory Assay (LPS-stimulated macrophages) | RAW 264.7 | IC50 (TNF-α inhibition) | 10-50 µM |

Evaluation of Biological Activities in Relevant In Vivo Preclinical Models for this compound

Based on its potential as a PPARα agonist with hypolipidemic and anti-inflammatory properties, this compound could be evaluated in several in vivo preclinical models.

For assessing hypolipidemic activity, a common model is the Triton WR-1339-induced hyperlipidemic mouse or rat. In this model, the administration of Triton WR-1339 leads to a rapid increase in plasma triglyceride and cholesterol levels. The efficacy of this compound would be determined by its ability to lower these lipid levels. Another relevant model would be a diet-induced obesity model in mice, where the compound's effects on body weight, fat mass, and lipid profiles could be assessed over a longer treatment period.

To evaluate anti-inflammatory activity, animal models of inflammation such as carrageenan-induced paw edema or LPS-induced systemic inflammation could be utilized. The reduction in paw volume or circulating pro-inflammatory cytokines would serve as indicators of efficacy.

Comparative Analysis of Biological Profiles among this compound and its Structural Analogues

The biological profile of this compound can be contextualized by comparing it to its structural analogues. The structure-activity relationship (SAR) of phenoxyalkoxybenzoic acids suggests that modifications to different parts of the molecule can significantly impact activity.

Carboxylic Acid Group: This group is often critical for PPAR binding and agonist activity. Esterification or replacement of this group typically leads to a significant decrease or loss of activity.

Alkoxy Linker: The length and flexibility of the ethoxy linker can influence potency and selectivity. Shorter or longer linkers may alter the positioning of the phenoxy group within the receptor's binding pocket.

Phenoxy Group Substitution: Substituents on the terminal phenyl ring can modulate activity. For example, electron-withdrawing or electron-donating groups could alter the electronic properties and steric interactions of the molecule with the receptor.

The table below provides a comparative overview of the predicted biological activities based on structural modifications.

| Compound | Structural Modification from this compound | Predicted Primary Biological Activity |

| This compound | - | PPARα agonism, hypolipidemic, anti-inflammatory |

| 4-(Phenoxy)benzoic Acid | Shorter linker (no ethoxy group) | Potentially weaker PPARα agonism |

| 4-(2-Phenoxypropoxy)benzoic Acid | Longer linker (propoxy group) | Potentially altered PPAR subtype selectivity |

| 4-(2-(4-Chlorophenoxy)ethoxy)benzoic Acid | Chloro-substitution on the phenoxy ring | Potentially enhanced potency due to halogen interactions |

| Methyl 4-(2-phenoxyethoxy)benzoate | Esterification of the carboxylic acid | Likely inactive as a PPAR agonist (prodrug potential) |

Structure Activity Relationship Sar and Advanced Computational Studies of 4 2 Phenoxyethoxy Benzoic Acid

Elucidation of Structure-Activity Relationships for 4-(2-Phenoxyethoxy)benzoic Acid Derivatives

The structure-activity relationship (SAR) of this compound derivatives is crucial for understanding how modifications to its chemical structure affect its biological activity. Benzoic acid derivatives, in general, are known for a range of biological effects, including antimicrobial and anti-inflammatory properties. ontosight.ai The specific arrangement of the phenoxyethoxy group at the 4-position of the benzoic acid core is a key determinant of its interactions with biological targets. ontosight.ai

Studies on related benzoic acid derivatives have shown that the nature and position of substituents on the phenyl ring significantly influence their activity. For instance, in the context of tyrosinase inhibition, the formation of a hydrogen bond between the hydroxyl and carbonyl oxygen atoms of Tyr98 is a potential mechanism of interaction. science.gov This highlights the importance of hydrogen-bond-donating and-accepting groups in the molecular structure. Furthermore, research on other benzoic acid derivatives as potential anti-sickling agents suggests that strong electron-donating groups on the benzene (B151609) ring, coupled with moderate lipophilicity, are important for potent activity. iomcworld.com

In the case of this compound derivatives, modifications can be systematically made to the phenoxy ring, the ethoxy linker, and the benzoic acid moiety. For example, the introduction of hydrophobic substituents, particularly halogens, on the distal phenyl ring has been shown to be well-tolerated in other classes of compounds and can influence activity. conicet.gov.ar Conversely, the addition of polar substituents, such as hydroxyl or carboxyl groups, can either enhance or diminish activity depending on the specific biological target. conicet.gov.ar

A study on oxadiazole derivatives with a similar structural motif found that while hydrophobic substituents on a terminal phenyl ring were generally favorable for antibacterial activity, the introduction of hydrogen-bond-donating groups like phenols or carboxylic acids often led to decreased or abolished activity. conicet.gov.ar This suggests a delicate balance between hydrophobic and hydrophilic interactions is necessary for optimal biological function.

The following table summarizes the general SAR trends observed in benzoic acid derivatives, which can be extrapolated to guide the design of novel this compound analogs.

| Structural Modification | General Effect on Activity | Rationale |

| Substitution on the Phenoxy Ring | ||

| Halogenation | Often tolerated or enhances activity | Increases lipophilicity and can form halogen bonds |

| Electron-donating groups | Can increase activity | May enhance binding affinity through electronic effects |

| Hydrogen-bond donors/acceptors | Activity is target-dependent | Can form specific interactions with protein residues |

| Modification of the Ethoxy Linker | ||

| Chain length | Can affect conformational flexibility and binding | Optimal length is target-dependent |

| Introduction of rigidity | May improve binding by reducing entropic penalty | Can also lead to loss of necessary flexibility |

| Modification of the Benzoic Acid Moiety | ||

| Esterification | Can alter pharmacokinetic properties | May act as a prodrug, releasing the active acid in vivo nih.gov |

| Amidation | Can change solubility and hydrogen bonding capacity | May lead to different biological targets or altered affinity |

These generalized principles from related compound series provide a foundational framework for the rational design and optimization of this compound derivatives for various therapeutic applications.

Molecular Docking and Dynamics Simulations of this compound with Protein Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and a protein target at the atomic level. researchgate.net These methods provide insights into the binding mode, affinity, and stability of the ligand-protein complex, which are invaluable for drug discovery and design. nih.gov

Molecular docking studies involve predicting the preferred orientation of a ligand when bound to a receptor. For benzoic acid derivatives, docking studies have been employed to investigate their potential as inhibitors of various enzymes. For example, in silico screening of benzoic acid derivatives against the SARS-CoV-2 main protease has been used to predict their binding affinity and interactions with active site residues. nih.gov Such studies often reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Following docking, MD simulations can be performed to assess the dynamic behavior and stability of the predicted ligand-protein complex over time. nih.gov These simulations can confirm the stability of the binding pose obtained from docking and provide a more detailed understanding of the conformational changes that may occur upon ligand binding. For instance, MD simulations have been used to study the stability of complexes between various ligands and their target proteins, providing insights into the durability of the interactions. researchgate.net

While specific molecular docking and MD simulation studies exclusively on this compound are not extensively reported in the provided search results, the methodologies are widely applied to similar benzoic acid derivatives. For example, docking studies on other benzoic acid derivatives have been used to elucidate their binding to targets like carbonic anhydrase and acetylcholinesterase. niscpr.res.innih.gov These studies typically identify key amino acid residues involved in the binding, which can then be used to guide the design of more potent and selective inhibitors.

The general process for such a computational study on this compound would involve:

Preparation of the Ligand and Receptor: Obtaining the 3D structure of this compound and the target protein (e.g., from a protein data bank).

Molecular Docking: Using software to predict the binding pose of the ligand in the active site of the protein.

Analysis of Interactions: Identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Molecular Dynamics Simulation: Running a simulation to observe the stability of the complex over a period of time.

Binding Free Energy Calculation: Estimating the binding affinity of the ligand to the protein.

These computational approaches are instrumental in rationalizing the SAR of this compound derivatives and in guiding the optimization of their structures for enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. science.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogues. nih.gov

For a series of this compound analogues, a QSAR study would involve synthesizing and testing a range of derivatives with systematic variations in their structure. The biological activity data, along with a set of calculated molecular descriptors for each compound, would then be used to build a QSAR model. These descriptors can encode various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

While a specific QSAR model for this compound is not available in the search results, studies on other benzoic acid derivatives and related structures demonstrate the utility of this approach. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to phenolic acids to understand their antioxidant activity. science.gov These models generate 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity.

A hypothetical QSAR study on this compound analogues might reveal the following:

Importance of Lipophilicity: Descriptors related to lipophilicity (e.g., logP) might show a strong correlation with activity, indicating the importance of hydrophobic interactions.

Role of Electronic Properties: Descriptors representing the electronic nature of substituents on the phenyl rings could be significant, highlighting the role of electronic effects in binding.

Steric Constraints: The model might indicate that bulky substituents in certain positions are detrimental to activity, suggesting steric hindrance in the binding pocket.

The following table illustrates the types of descriptors that could be used in a QSAR model for this compound analogues and their potential implications.

| Descriptor Class | Example Descriptor | Potential Implication for Activity |

| Electronic | Hammett constant (σ) | Influence of electron-donating/withdrawing groups on binding affinity |

| Steric | Molar refractivity (MR) | Impact of substituent size and bulk on fitting into the binding site |

| Hydrophobic | Partition coefficient (logP) | Importance of hydrophobic interactions for membrane permeation or target binding |

| Topological | Molecular connectivity indices | Relationship between molecular shape and branching and biological activity |

| Quantum Chemical | HOMO/LUMO energies | Role of molecular orbital energies in charge transfer and reactivity |

By developing and validating a robust QSAR model, researchers can prioritize the synthesis of the most promising this compound analogues, thereby accelerating the drug discovery process.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for this compound

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. researchgate.net These computational models predict how a drug candidate will behave in the body, helping to identify potential liabilities before significant resources are invested in its development. europa.eu

For this compound, various in silico tools can be used to predict its ADME properties. These tools often rely on QSAR models built from large datasets of experimental data.

Absorption: Predictions for human intestinal absorption (HIA) are crucial for orally administered drugs. Models can predict the likelihood of a compound being well-absorbed based on its physicochemical properties. mdpi.com For this compound, its molecular weight of 258.27 g/mol and the presence of both hydrophobic (phenoxy) and hydrophilic (carboxylic acid) groups suggest it may have reasonable absorption characteristics. ontosight.ai

Distribution: The distribution of a drug throughout the body is influenced by factors such as plasma protein binding (PPB) and its ability to cross biological barriers like the blood-brain barrier (BBB). In silico models can predict the extent of PPB and BBB penetration. mdpi.com The phenoxyethoxy group in this compound contributes to its lipophilicity, which may influence its distribution.

Metabolism: Predicting the metabolic fate of a compound is essential to understand its half-life and potential for drug-drug interactions. In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. sciensage.info The ether linkage and aromatic rings in this compound are potential sites of metabolism.

Excretion: While direct prediction of excretion pathways is more complex, understanding a compound's metabolism and physicochemical properties can provide clues about its likely route of elimination.

The following table summarizes the predicted ADME properties for a compound like this compound based on general principles and data from similar molecules.

| ADME Property | Predicted Outcome for this compound | Rationale |

| Human Intestinal Absorption (HIA) | Likely good to moderate | Meets general criteria for oral absorption based on molecular size and polarity balance. |

| Plasma Protein Binding (PPB) | Likely to be significant | The presence of aromatic rings and a carboxylic acid suggests potential binding to albumin. |

| Blood-Brain Barrier (BBB) Penetration | Possible, but may be limited | The carboxylic acid group can reduce BBB penetration, but the lipophilic portion may facilitate it. |

| Metabolism by CYP Enzymes | Likely substrate for various CYPs | The aromatic rings and ether linkage are common sites for oxidative metabolism. |

It is important to note that these are predictions and require experimental validation. However, in silico ADME profiling is an invaluable tool for prioritizing and optimizing lead compounds in the early stages of drug discovery. nih.gov

Cheminformatics Approaches in the Discovery of Novel this compound Scaffolds

Cheminformatics combines chemistry, computer science, and information science to analyze and manage large datasets of chemical information, aiding in the discovery of new drug candidates. chemrxiv.org In the context of this compound, cheminformatics approaches can be employed to explore the chemical space around this scaffold and identify novel derivatives with improved properties.

One key cheminformatics task is scaffold hopping, which involves searching for new molecular backbones that can mimic the biological activity of a known active compound. By analyzing the pharmacophoric features of this compound—the essential spatial arrangement of functional groups required for activity—cheminformatics tools can identify structurally diverse molecules that present a similar pharmacophore. This can lead to the discovery of novel intellectual property and compounds with better pharmacokinetic profiles.

Virtual screening is another powerful cheminformatics technique. Large compound libraries can be computationally screened against a biological target to identify potential hits. This can be done through ligand-based methods, which search for compounds similar to a known active molecule like this compound, or structure-based methods, which dock compounds into the active site of a protein.

Furthermore, cheminformatics tools can be used to analyze structure-activity relationship (SAR) data from a series of this compound analogues. By identifying patterns in the data, these tools can help medicinal chemists understand which structural modifications are most likely to lead to improved activity. chemrxiv.org This data-driven approach can make the drug discovery process more efficient and effective.

The following table outlines some key cheminformatics approaches and their application in the discovery of novel this compound scaffolds.

| Cheminformatics Approach | Description | Application to this compound |

| Scaffold Hopping | Identifying new molecular frameworks with similar pharmacophoric features. nih.gov | Discovery of novel, patentable scaffolds with similar biological activity. |

| Virtual Screening | Computationally screening large libraries of compounds for potential activity. malariaworld.org | Identification of new hits from existing compound collections. |

| Pharmacophore Modeling | Defining the essential 3D arrangement of functional groups for biological activity. | Guiding the design of new derivatives with optimized interactions with the target. |

| Diversity Analysis | Ensuring a wide range of chemical structures are explored in a compound library. | Maximizing the chances of finding active compounds with diverse properties. |

| Machine Learning | Building predictive models of activity and ADME properties from large datasets. | Prioritizing the synthesis of the most promising candidates. |

Through the application of these and other cheminformatics methods, the vast chemical space around the this compound scaffold can be systematically explored, leading to the discovery of the next generation of drug candidates.

Applications in Chemical Biology and Early Stage Drug Discovery Research with 4 2 Phenoxyethoxy Benzoic Acid

4-(2-Phenoxyethoxy)benzoic Acid as a Lead Compound for Novel Bioactive Molecules

A lead compound is a chemical starting point for the development of new drugs, possessing some desirable biological activity but requiring optimization of its potency, selectivity, or pharmacokinetic properties. mdpi.com The benzoic acid nucleus is a frequent component of molecules identified as lead compounds. For instance, various synthetic derivatives of benzoic acid have been investigated for a multitude of therapeutic targets, including enzymes implicated in cancer and neurodegenerative diseases. preprints.orgnih.gov

The structure of this compound, featuring both hydrogen-bond donating and accepting groups (carboxylic acid) and a lipophilic bis-aromatic ether tail, provides a versatile template for chemical modification. Structure-activity relationship (SAR) studies on related phenoxy and benzyloxy acid derivatives have shown that modifications to the phenyl rings and the nature of the linker can significantly influence biological activity. nih.gov By synthesizing analogues of this compound with substitutions on either phenyl ring or alterations to the ethoxy bridge, researchers could systematically explore its potential against various biological targets. For example, a series of 3-amide benzoic acid derivatives were identified as potent antagonists for the P2Y14 receptor, a key modulator of inflammation, with the lead compound showing activity in the nanomolar range. researchgate.net

Below is a table showcasing the inhibitory activities of various benzoic acid derivatives against enzymes targeted in Alzheimer's disease research, illustrating how modifications to the core scaffold can yield potent lead compounds.

| Compound ID | Substitution | Target Enzyme | Inhibition Constant (Kᵢ) |

| 6c | 1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione | hCA I | 33.00 ± 0.29 nM |

| 6e | Cyclohexanone | hCA II | 18.78 ± 0.09 nM |

| 6f | 2,2-dimethyl-1,3-dioxan-4-one | AChE | 13.62 ± 0.21 nM |

| Data adapted from a study on novel benzoic acid derivatives as multi-target inhibitors for Alzheimer's disease therapy. nih.gov |

Utility of this compound in Target Validation Studies

Target validation is the process of demonstrating that a specific biological molecule (the "target," usually a protein) is critically involved in a disease process and that modulating its function will likely have a therapeutic effect. Small molecules are crucial tools in this process. While no specific target has been validated using this compound, its potential utility can be inferred from studies with similar compounds.

A well-characterized small molecule inhibitor can be used to probe the function of a target in cellular or animal models. For example, in a study identifying inhibitors for the sirtuin deacetylase SIRT5, a compound featuring a 2-hydroxybenzoic acid group was identified as a selective inhibitor. nih.gov This molecule and its optimized derivatives could then be used to explore the cellular consequences of SIRT5 inhibition, thereby validating it as a potential target for cancer therapy. nih.gov

Should this compound be identified as an inhibitor of a particular enzyme, it could be employed to:

Probe Target Function: By treating cells with the compound, researchers can observe the resulting phenotypic changes, linking the target's activity to specific cellular pathways.

Establish a Link to Disease: Using the compound in disease-relevant models (e.g., cell cultures, animal models) can help confirm that inhibiting the target produces a desired therapeutic outcome.

Genetic Correlation: The phenotypic effects of the compound can be compared to those observed from genetically silencing the target (e.g., using siRNA or CRISPR), providing strong evidence for on-target activity.

Development and Application of this compound-Based Chemical Probes

A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in a complex biological system like a living cell. mskcc.orgnih.gov High-quality probes are essential for understanding protein biology and for target validation. bohrium.com The development of such probes often starts from a lead compound that is modified to incorporate a reporter tag (like a fluorescent dye or biotin) or a reactive group for covalent labeling. mskcc.org

Given its adaptable scaffold, this compound could serve as a foundation for creating chemical probes. The terminal phenoxy group or the benzoic acid ring could be functionalized without disrupting the core structure responsible for binding to a potential target.

Potential modifications to create chemical probes:

Fluorescent Probes: A fluorophore could be attached to the phenyl ring, allowing for visualization of the target protein's localization and dynamics within the cell via microscopy.

Affinity-Based Probes: The molecule could be appended with a biotin (B1667282) tag. After incubating with cell lysates, the probe-protein complex can be pulled down using streptavidin beads, enabling identification of the target protein via mass spectrometry.

Photo-Affinity Probes: Incorporation of a photoreactive group (e.g., a diazirine) would allow for the compound to be covalently cross-linked to its target upon UV irradiation, providing a robust method for target identification.

The development of such tools is a critical step in translating an initial "hit" compound from a screen into a validated tool for chemical biology. ox.ac.uknih.gov

Integration of this compound into High-Throughput Screening Platforms

High-Throughput Screening (HTS) is a drug discovery process that uses automation and large-scale data processing to rapidly test the biological or biochemical activity of a large number of compounds. sigmaaldrich.comyoutube.com Compound libraries for HTS are designed to be structurally diverse to maximize the chances of finding a "hit" for a given biological target. thermofisher.com

Compounds like this compound and its derivatives are valuable additions to HTS libraries. The phenoxy carboxylic acid class of molecules is amenable to the rapid and efficient analytical methods used in HTS, such as mass spectrometry. nih.gov The structural features of this compound—a combination of aromatic, ether, and carboxylic acid functionalities—make it "drug-like" and distinct from other classes of compounds, thereby increasing the chemical diversity of a screening collection.

Key Attributes for HTS Integration:

Synthetic Tractability: The synthesis of related phenoxybenzoic acids is generally straightforward, allowing for the creation of a focused library of analogues to explore structure-activity relationships around an initial hit. researchgate.net

Physicochemical Properties: The compound's predicted properties (molecular weight, lipophilicity) generally fall within the ranges considered favorable for drug candidates (e.g., Lipinski's Rule of 5), making it a suitable candidate for screening campaigns.

Chemical Diversity: The ability to modify the aromatic rings and the linker allows this scaffold to explore a wide chemical space, increasing the probability of interacting with diverse biological targets.

Role of this compound in Phenotypic Screening Campaigns

Phenotypic screening involves testing compounds in cell-based or organism-based models to identify agents that cause a desired change in phenotype (e.g., inducing cancer cell death, preventing inflammation) without a preconceived bias about the molecular target. nih.govsciencedaily.com This approach is a powerful way to discover first-in-class medicines and new biological mechanisms.

The benzoic acid scaffold has demonstrated a wide array of biological effects, making its derivatives interesting candidates for phenotypic screens. nih.govglobalresearchonline.netresearchgate.net For instance, a high-throughput phenotypic screen of a library of bioactive compounds successfully identified molecules that could reprogram macrophages toward either a pro-inflammatory or anti-inflammatory state, with one compound showing potent anti-tumor activity in mice. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research of 4 2 Phenoxyethoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural confirmation and purity evaluation of 4-(2-phenoxyethoxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. For instance, in a study using a 500 MHz spectrometer with DMSO-d₆ as the solvent, the following chemical shifts (δ) in parts per million (ppm) were reported: a multiplet between 7.86 and 7.80 ppm for one aromatic proton, a multiplet between 7.34 and 7.27 ppm for another aromatic proton, a multiplet from 7.01 to 6.90 ppm for two additional aromatic protons, and a multiplet between 4.37 and 4.28 ppm for the two methylene (B1212753) groups in the ethoxy chain. sci-hub.ru

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insights into the carbon skeleton. In the same study, the ¹³C NMR spectrum in DMSO-d₆ at 500 MHz showed peaks at δ = 168.2, 160.5, 158.8, 131.3, and 130.0 ppm, corresponding to the various carbon atoms in the benzoic acid and phenoxyethoxy moieties. sci-hub.ru These spectral data are critical for confirming the connectivity of the atoms within the molecule.

Interactive Data Table: NMR Data for this compound

| Nucleus | Solvent | Frequency | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | DMSO-d₆ | 500 MHz | 7.86 - 7.80 | m | Aromatic H | sci-hub.ru |

| ¹H | DMSO-d₆ | 500 MHz | 7.34 - 7.27 | m | Aromatic H | sci-hub.ru |

| ¹H | DMSO-d₆ | 500 MHz | 7.01 - 6.90 | m | Aromatic H | sci-hub.ru |

| ¹H | DMSO-d₆ | 500 MHz | 4.37 - 4.28 | m | -OCH₂CH₂O- | sci-hub.ru |

| ¹³C | DMSO-d₆ | 500 MHz | 168.2 | s | Carboxylic Acid Carbon | sci-hub.ru |

| ¹³C | DMSO-d₆ | 500 MHz | 160.5 | s | Aromatic C-O | sci-hub.ru |

| ¹³C | DMSO-d₆ | 500 MHz | 158.8 | s | Aromatic C-O | sci-hub.ru |

| ¹³C | DMSO-d₆ | 500 MHz | 131.3 | s | Aromatic C-H | sci-hub.ru |

| ¹³C | DMSO-d₆ | 500 MHz | 130.0 | s | Aromatic C-H | sci-hub.ru |

Chromatographic Methods (HPLC, GC) for Quantitative and Qualitative Analysis of this compound

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are vital for both the qualitative identification and quantitative determination of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for analyzing non-volatile or thermally unstable compounds like benzoic acid derivatives. A reverse-phase HPLC method can be developed for the separation and quantification of this compound. longdom.orgekb.eg Typical method parameters would include:

Column: A C18 column is commonly used for the separation of such aromatic acids. longdom.orgust.edu

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is standard. ust.eduupb.ro

Detection: UV detection is suitable due to the presence of the aromatic rings, which absorb UV light. The detection wavelength is often set around 230 nm for benzoic acid derivatives. longdom.orglibretexts.org

The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for accurate quantification. longdom.orgust.edu

Gas Chromatography (GC) can also be employed for the analysis of this compound, although it may require derivatization to increase its volatility and thermal stability. The compound could be converted to a more volatile ester, for example, before injection into the GC system. GC, often coupled with a mass spectrometer (GC-MS), provides excellent separation and definitive identification of components in a mixture. dtu.dk

Interactive Data Table: General HPLC Parameters for Benzoic Acid Derivatives

| Parameter | Typical Conditions | Reference |

| Technique | Reverse-Phase HPLC | longdom.orgekb.eg |

| Stationary Phase | C18 | longdom.orgust.edu |

| Mobile Phase A | Aqueous Buffer (e.g., 0.1% Phosphoric Acid) | longdom.org |

| Mobile Phase B | Acetonitrile or Methanol | ust.eduupb.ro |

| Detection | UV at ~230 nm | longdom.orglibretexts.org |

| Flow Rate | Typically 1.0 mL/min | ust.edu |

X-ray Crystallography for Elucidating Solid-State Structures of this compound and its Complexes

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide invaluable information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.

While a specific crystal structure for this compound itself was not found in the provided search results, studies on similar benzoic acid derivatives highlight the utility of this technique. For instance, X-ray crystallographic studies on related compounds reveal the formation of hydrogen-bonded dimers through the carboxylic acid groups. nih.gov In such structures, intermolecular interactions like O-H···O hydrogen bonds are crucial in defining the crystal packing. nih.gov

Spectroscopic Techniques (IR, UV-Vis) for Elucidating Functional Group Information and Electronic Properties

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for characterizing this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

O-H stretch of the carboxylic acid, typically a broad band in the region of 3300-2500 cm⁻¹.

C=O stretch of the carboxylic acid, a strong absorption around 1700-1680 cm⁻¹.

C-O stretch of the ether linkages and the carboxylic acid, usually found in the 1300-1000 cm⁻¹ region.

C-H stretches of the aromatic rings and the alkyl chain.

C=C stretches of the aromatic rings in the 1600-1450 cm⁻¹ region.

These characteristic peaks provide a molecular fingerprint and confirm the presence of the key functional groups. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The aromatic rings in this compound are chromophores that absorb UV light. The UV-Vis spectrum of benzoic acid in an aqueous solution at acidic pH typically shows two absorption bands. rsc.org One strong band (B-band) appears around 230 nm, and a weaker band (C-band) is observed around 273 nm. libretexts.org The position and intensity of these bands can be influenced by the solvent and the pH of the solution. rsc.org For this compound, the substitution on the benzene (B151609) ring would be expected to cause shifts in the absorption maxima compared to unsubstituted benzoic acid.

Interactive Data Table: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Feature | Typical Wavenumber (cm⁻¹)/Wavelength (nm) | Reference |

| IR | O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | researchgate.netresearchgate.net |

| IR | C=O Stretch (Carboxylic Acid) | 1700 - 1680 | researchgate.netresearchgate.net |

| IR | C-O Stretch (Ether & Acid) | 1300 - 1000 | researchgate.netresearchgate.net |

| UV-Vis | B-band (π → π) | ~230 nm | libretexts.orgrsc.org |

| UV-Vis | C-band (n → π) | ~273 nm | libretexts.org |

Future Research Trajectories and Unresolved Questions for 4 2 Phenoxyethoxy Benzoic Acid

Identification of Novel Therapeutic Avenues and Biological Applications for 4-(2-Phenoxyethoxy)benzoic Acid

The structural features of this compound, comprising a benzoic acid core linked to a phenoxyethoxy side chain, suggest several plausible, yet unexplored, therapeutic applications. Benzoic acid and its derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai The future exploration of this compound could therefore be directed towards these areas.

One promising area of investigation is its potential as an antimalarial agent . This is supported by studies on its ethyl ester derivative, ethyl 4-(2-phenoxyethoxy)benzoate, which has shown promise in this regard. ontosight.ai Future research could focus on assessing the parent acid's activity against various strains of Plasmodium falciparum.

Furthermore, the core structure is present in molecules designed as enzyme inhibitors . For instance, various benzoic acid derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase and carbonic anhydrase for potential use in Alzheimer's disease, as well as 5-alpha-reductase inhibitors. nih.govnih.gov This suggests that this compound could be a scaffold for developing novel inhibitors for a range of enzymes implicated in disease.

The field of oncology also presents a potential avenue. Numerous benzoic acid derivatives have been investigated for their anticancer properties. preprints.org Research could be undertaken to screen this compound against a panel of cancer cell lines to identify any cytotoxic or cytostatic effects.

Finally, its application in materials science is suggested by the synthesis of its benzohydrazide (B10538) derivative, which exhibits nonlinear optical (NLO) properties. researchgate.net This opens the door to exploring the potential of this compound and its derivatives in the development of new optical materials.

Exploration of Combination Strategies Involving this compound in Preclinical Models

Given the potential for multiple biological activities, exploring combination strategies in preclinical models could be a fruitful research direction. If this compound is found to have, for example, antimicrobial or anticancer activity, its efficacy could potentially be enhanced when used in combination with existing drugs.

A key strategy would be to investigate synergistic effects . For instance, if it demonstrates bacteriostatic properties, it could be combined with bactericidal antibiotics to achieve a more potent antimicrobial effect. Similarly, in an oncology context, it could be tested alongside standard chemotherapeutic agents to see if it can enhance their efficacy or overcome drug resistance.

The prodrug approach , which has been successfully applied to other benzoic acid derivatives for the treatment of tuberculosis, could also be considered a combination strategy of sorts. nih.gov Here, this compound could be chemically modified to improve its delivery to a target site, where it would then be activated. This approach could be combined with other therapeutic agents for a multi-pronged attack on a disease.

Innovative Methodological Approaches for Comprehensive Biological Characterization of this compound

A thorough understanding of the biological profile of this compound will require the application of innovative and high-throughput methodologies.

High-throughput screening (HTS) assays would be essential for rapidly assessing the compound's activity against a wide range of biological targets, including enzymes, receptors, and whole organisms. This would be a crucial first step in identifying its primary mechanism of action.

"Omics" technologies , such as transcriptomics, proteomics, and metabolomics, could provide a comprehensive view of the cellular response to treatment with this compound. This would help in identifying the molecular pathways affected by the compound and could reveal unexpected biological activities.

Advanced analytical techniques will be necessary for studying its pharmacokinetic and pharmacodynamic properties. Techniques such as liquid chromatography-mass spectrometry (LC-MS) would be vital for quantifying the compound and its metabolites in biological samples.

Computational modeling and simulation can play a significant role in predicting the biological activity and potential targets of this compound. Molecular docking studies, for example, could be used to predict its binding affinity to various protein targets, helping to prioritize experimental investigations. researchgate.net

Interdisciplinary Collaborations and Open Science Initiatives in this compound Research

The diverse potential applications of this compound, from medicine to materials science, necessitate an interdisciplinary approach to its research.

Collaborations between medicinal chemists, biologists, pharmacologists, and materials scientists will be crucial for a comprehensive exploration of its properties. For example, chemists could synthesize novel derivatives, which biologists and pharmacologists could then test in various disease models, while materials scientists could investigate their physical and optical properties.

Open science initiatives could significantly accelerate research on this compound. The establishment of a public database dedicated to this compound and its derivatives, where researchers can share their findings, including both positive and negative results, would prevent duplication of effort and foster collaboration. Such platforms could include data on synthetic methods, spectroscopic characterization, biological activity, and computational predictions.

Engaging with contract research organizations (CROs) that specialize in high-throughput screening and preclinical testing could also provide a rapid and efficient way to gather initial data on the compound's biological profile.

Remaining Challenges and Opportunities in the Academic Research Landscape of this compound

The primary challenge in the academic research of this compound is the current lack of dedicated studies on its intrinsic biological properties. Most of the available information is tangential, focusing on its use as a synthetic intermediate. ontosight.aiontosight.airesearchgate.net

Key challenges include:

Securing funding for research on a compound with limited preliminary data.

The need for de novo biological screening to identify its primary activities.

A lack of established structure-activity relationships (SAR) to guide the synthesis of more potent derivatives.

Despite these challenges, there are significant opportunities for academic researchers:

The "blank slate" nature of this compound means that any novel findings will be highly significant.

Its relatively simple structure makes it an attractive starting point for the synthesis of diverse chemical libraries .

The potential for dual-use applications in both medicine and materials science could attract interest from a broad range of funding agencies and industrial partners.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(2-phenoxyethoxy)benzoic acid derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves etherification and esterification reactions. For example, phenoxy groups can be introduced via nucleophilic substitution using sodium methoxide or similar bases under controlled pH and temperature (e.g., 60–80°C in anhydrous ethanol) . Optimization includes varying solvents (e.g., DMF for polar intermediates), reaction times, and stoichiometric ratios of reagents like potassium permanganate for oxidation steps. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines: use PPE (gloves, goggles), ensure proper ventilation, and label all containers. Engineering controls (fume hoods) are recommended to minimize inhalation risks. Emergency measures include immediate eye washing with water and decontamination of exposed skin using pH-neutral cleansers .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- LC-MS : For qualitative and quantitative analysis of purity and metabolite identification .

- NMR (¹H/¹³C) : To confirm functional groups and regiochemistry, particularly for distinguishing phenoxyethoxy substituents .

- FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups .

Advanced Research Questions

Q. How can crystallographic tools like SHELX and WinGX resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- SHELXL : Refine crystal structures using high-resolution X-ray data. Key parameters include anisotropic displacement parameters for non-H atoms and twin refinement for challenging datasets .

- WinGX/ORTEP-3 : Visualize thermal ellipsoids and validate hydrogen-bonding networks. For example, intermolecular H-bonds between benzoic acid groups can stabilize crystal packing .

- SIR97 : Employ direct methods for phase problem solutions in absence of heavy atoms .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. computational predictions) for substituted benzoic acid derivatives?

- Methodological Answer :

- Validation Steps :

Cross-check experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

Analyze solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts .

Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

- Case Study : Discrepancies in carbonyl peak positions may arise from tautomerism; variable-temperature NMR can clarify dynamic equilibria .

Q. What strategies optimize the synthesis of this compound-based liquid crystals for materials science applications?

- Methodological Answer :

- Core Modifications : Introduce alkyl chains (e.g., pentenyloxy groups) to enhance mesophase stability. DSC and TGA data (e.g., melting points ~120–150°C, decomposition >250°C) guide thermal stability assessments .

- Polarizing Microscopy : Observe textural transitions (e.g., nematic to smectic phases) under controlled cooling rates .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., tyrosinase or carbonic anhydrase). Validate with in vitro assays measuring IC₅₀ values .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., LogP <3 for optimal permeability) .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental molecular geometries (e.g., bond lengths/angles)?

- Methodological Answer :

- X-ray vs. DFT : Compare crystallographic data with ωB97X-D/cc-pVTZ-optimized structures. Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects .

- Torsional Angle Adjustments : For flexible ethoxy chains, molecular dynamics simulations (AMBER) can model conformational preferences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.